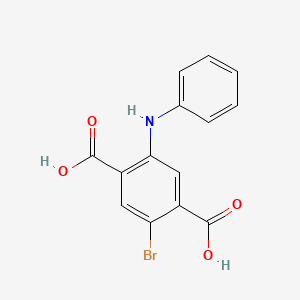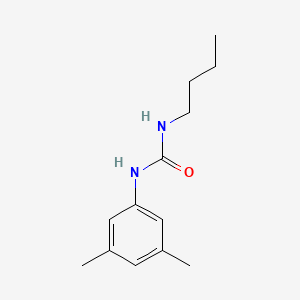
1-Butyl-3-(3,5-xylyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-3-(3,5-xylyl)urea is an organic compound with the molecular formula C13H20N2O It is a member of the urea family, characterized by the presence of a urea functional group
Méthodes De Préparation
The synthesis of 1-Butyl-3-(3,5-xylyl)urea typically involves the reaction of 3,5-dimethylphenyl isocyanate with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,5-dimethylphenyl isocyanate+butylamine→this compound
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Butyl-3-(3,5-xylyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Butyl-3-(3,5-xylyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: This compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products.
Mécanisme D'action
The mechanism by which 1-Butyl-3-(3,5-xylyl)urea exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Butyl-3-(3,5-xylyl)urea can be compared with other similar compounds, such as:
- 1-Butyl-3-(2,6-xylyl)urea
- 1-Butyl-3-(3,4-xylyl)urea
- 1-Butyl-3-(2,5-xylyl)urea
These compounds share a similar core structure but differ in the position of the methyl groups on the phenyl ring. This difference can lead to variations in their chemical properties and reactivity, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
100076-51-5 |
|---|---|
Formule moléculaire |
C13H20N2O |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
1-butyl-3-(3,5-dimethylphenyl)urea |
InChI |
InChI=1S/C13H20N2O/c1-4-5-6-14-13(16)15-12-8-10(2)7-11(3)9-12/h7-9H,4-6H2,1-3H3,(H2,14,15,16) |
Clé InChI |
WJDKRGVQTYVGQU-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)NC1=CC(=CC(=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11954771.png)
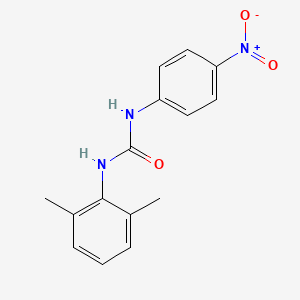
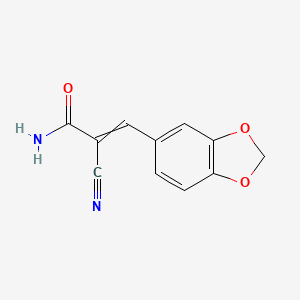

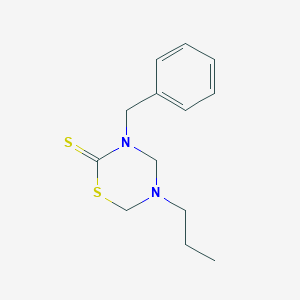
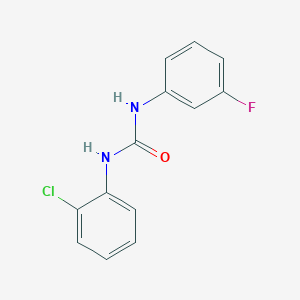

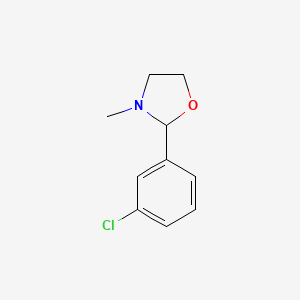

![9-Oxabicyclo[4.2.1]nonan-2-one](/img/structure/B11954814.png)
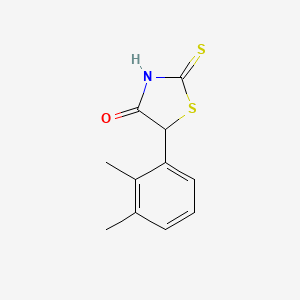
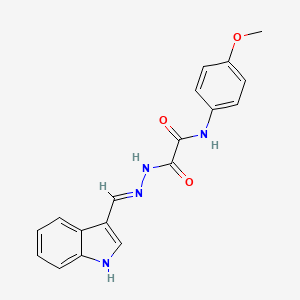
![2,11-Dichloro-5,11-dihydro-5-methyl-6H-dibenz[b,e]azepin-6-one](/img/structure/B11954844.png)
